molecular formula C9H20O2 B8362410 4-Isopentyloxy butanol

4-Isopentyloxy butanol

Cat. No. B8362410
M. Wt: 160.25 g/mol
InChI Key: JAUSEOYIDXDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978097

Procedure details

To a mixture of 6.4 g (0.4 mol) of 4-isopentyloxy-butanol and 0.32 g (0.004 mol) of pyridine in 40 ml of chloroform are added over a period of 15 minutes with stirring at 0° , 1.42 ml (0.015 mol) of phosphorus tribromide. The mixture is stirred for a period of one hour at 20° and then for 20 hours at 60°C. After cooling to room temperature, the reaction mixture is poured into an ice cold saturated aqueous sodium bicarbonate solution and the reaction product is extracted with chloroform. The chloroform extract is then first washed with water and then with saturated aqueous sodium chloride solution and afterwards dried with sodium sulphate. The chloroform is then evaporated off under reduced pressure. The residue is chromatographed on a silica gel column with hexane/ethyl acetate (99:1 to 98.2) as eluent. After fractional distillation of the practically pure chromatographic fractions, pure 1-bromo-4-isopentyloxy-butane is obtained, as a colourless oil. (Boiling point 40° to 46° 0.03 mm Hg).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10]O)[CH2:2][CH:3]([CH3:5])[CH3:4].N1C=CC=CC=1.P(Br)(Br)[Br:19]>C(Cl)(Cl)Cl>[Br:19][CH2:10][CH2:9][CH2:8][CH2:7][O:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(CC(C)C)OCCCCO
Name
Quantity
0.32 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added over a period of 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for a period of one hour at 20°
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
is then first washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride solution and afterwards dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
The chloroform is then evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica gel column with hexane/ethyl acetate (99:1 to 98.2) as eluent
DISTILLATION
Type
DISTILLATION
Details
After fractional distillation of the practically pure chromatographic fractions

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCCCCOCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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